sodium;oxido(triphenyl)silane
Description
Sodium;oxido(triphenyl)silane (NaOSiPh₃) is an organosilicon compound featuring a sodium-bound oxido group attached to a triphenylsilane moiety. This compound is primarily utilized in synthetic chemistry as a nucleophilic reagent or reducing agent due to the reactivity of the Si–O–Na group. Its structure combines the steric bulk of three phenyl groups with the ionic character of the sodium-oxygen bond, enabling unique reactivity in cross-coupling and deprotonation reactions .
Properties
IUPAC Name |
sodium;oxido(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDMWNDEUYXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NaOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;oxido(triphenyl)silane typically involves the reaction of triphenylsilane with sodium hydroxide. The reaction can be represented as follows:
Ph3SiH+NaOH→Ph3SiONa+H2
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the silane.
Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of large-scale reactors where triphenylsilane is reacted with sodium hydroxide under controlled conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Types of Reactions:
Reduction: this compound can act as a reducing agent in various organic reactions. It is particularly effective in the reduction of carbonyl compounds to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions where the oxido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reagents include hydrosilanes and strong acids.
Substitution: Nucleophiles such as halides, amines, and thiols can react with this compound under mild conditions to form substituted silanes.
Major Products:
Reduction: The major products are typically alcohols when reducing carbonyl compounds.
Substitution: The products depend on the nucleophile used but can include various organosilicon compounds.
Scientific Research Applications
Sodium;oxido(triphenyl)silane has a wide range of applications in scientific research:
Biology: While its direct applications in biology are limited, derivatives of organosilanes are used in the development of silicon-based biomaterials.
Mechanism of Action
The mechanism by which sodium;oxido(triphenyl)silane exerts its effects is primarily through its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound can form stable bonds with various organic and inorganic groups, facilitating a wide range of chemical transformations. The molecular targets and pathways involved include the reduction of carbonyl groups to alcohols and the formation of silicon-carbon bonds in substitution reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Triphenylsilane (Ph₃SiH)
- Structure and Reactivity : Triphenylsilane lacks the sodium-oxido group, instead possessing a hydride (-H) bonded to silicon. This structural difference renders it a potent hydrosilylation agent, though steric hindrance from phenyl groups reduces its hydride-donating efficiency compared to less bulky silanes .
- Thermal Stability : The C–Si bonds in triphenylsilane are stable up to ~160°C, but fluorination (e.g., in fluorinated diphenylsilane) weakens these bonds, lowering thermal stability .
- Applications : Used in polymer cross-linking and as a reducing agent in catalytic systems, though sodium;oxido(triphenyl)silane’s ionic character may offer superior compatibility with polar solvents .
Triphenylphosphine Oxide (Ph₃P=O)
- Electronic Effects : Unlike the ionic Si–O–Na bond in this compound, triphenylphosphine oxide has a polar P=O bond, making it a poor nucleophile but a strong Lewis base.
- Catalytic Performance : Triphenylphosphine oxide is less effective in reduction reactions compared to silanes due to its lower hydricity and steric constraints .
- Thermal Stability : Decomposes above 220°C, comparable to this compound, but with distinct degradation pathways due to P=O bond cleavage .
Sodium Triphenylstannide (NaSnPh₃)
- Metal Center Differences: Replacing silicon with tin increases atomic radius and reduces electronegativity, enhancing nucleophilicity. Sodium triphenylstannide reacts efficiently with chloromethylsilanes to form tris(stannyl)silanes, a reactivity less pronounced in this compound due to silicon’s smaller size .
- Applications : Primarily used in transmetalation reactions, whereas this compound is more suited for oxygen-centric nucleophilic substitutions .
Chloro(phenyl)germanes (PhGeCl₃)
- Bond Strength and Reactivity : Ge–C bonds are weaker than Si–C bonds, making chloro(phenyl)germanes more reactive in cross-coupling reactions. This compound’s Si–O–Na group provides greater stability in moist environments compared to moisture-sensitive germanes .
Key Research Findings
- Catalytic Efficiency : this compound’s steric bulk limits its utility in reactions requiring small silanes (e.g., primary silanes in hydrosilylation), but its ionic nature enhances solubility in polar media .
- Thermal Degradation: Fluorinated analogs (e.g., fluorodiphenylsilane) show reduced thermal stability compared to non-fluorinated silanes, suggesting that electron-withdrawing substituents destabilize the Si–O bond in this compound derivatives .
- Synthetic Versatility : Demonstrated in graphene oxide functionalization, where silane coupling agents (e.g., mercaptosilanes) reduce GO and anchor polymers, a role this compound could fulfill with higher efficiency due to its nucleophilic oxido group .
Data Tables
Table 1: Physical Properties of Selected Compounds
Table 2: Reactivity Comparison in Catalytic Systems
*Inferred from analogous sodium silanolates .
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